molecular formula C9H19N B13623653 n-Methyl-1-(1-methylcyclohexyl)methanamine

n-Methyl-1-(1-methylcyclohexyl)methanamine

Cat. No.: B13623653
M. Wt: 141.25 g/mol
InChI Key: MYDRQQBUJDDRCK-UHFFFAOYSA-N
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Description

n-Methyl-1-(1-methylcyclohexyl)methanamine: is an organic compound with the molecular formula C8H17N . It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by a cyclohexyl ring substituted with a methyl group and an amine group, making it a secondary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing n-Methyl-1-(1-methylcyclohexyl)methanamine is through reductive amination. This involves the reaction of 1-methylcyclohexanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Alkylation of Amines: Another method involves the alkylation of 1-methylcyclohexylamine with formaldehyde and hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-Methyl-1-(1-methylcyclohexyl)methanamine can undergo oxidation reactions, typically forming corresponding oximes or nitriles.

    Reduction: It can be reduced to form primary amines or other derivatives depending on the reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology:

  • Studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine:

  • Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of n-Methyl-1-(1-methylcyclohexyl)methanamine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

    Cyclohexylamine: Similar structure but lacks the methyl group on the cyclohexyl ring.

    N-Methylcyclohexylamine: Similar but with different substitution patterns on the cyclohexyl ring.

    N-Methyl-1-naphthalenemethylamine: Contains a naphthalene ring instead of a cyclohexyl ring.

Uniqueness: n-Methyl-1-(1-methylcyclohexyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N-methyl-1-(1-methylcyclohexyl)methanamine

InChI

InChI=1S/C9H19N/c1-9(8-10-2)6-4-3-5-7-9/h10H,3-8H2,1-2H3

InChI Key

MYDRQQBUJDDRCK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)CNC

Origin of Product

United States

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